molecular formula C14H10ClNO2S B11837484 6-Chloro-2-(phenylsulfonyl)-1H-indole

6-Chloro-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11837484
M. Wt: 291.8 g/mol
InChI Key: MFGSINNRHHMFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(phenylsulfonyl)-1H-indole is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The phenylsulfonyl indole scaffold is a privileged structure known to exhibit a wide range of pharmacological activities . Researchers utilize this core structure in the development of novel therapeutic agents, as similar analogues have demonstrated potential in targeting various disease pathways . For instance, 1-(phenylsulfonyl)-1H-indole derivatives have been identified as promising inhibitors in oncology research, showing antiproliferative activity against challenging targets like the glioblastoma cell line U251 by targeting the EphA2 receptor . Furthermore, this structural motif is actively explored in infectious disease research. Recent studies on phenylsulfonyl indole-modified complexes have revealed robust multi-target antibacterial mechanisms, including the ability to disrupt bacterial membranes and reduce pathogenicity by inhibiting biofilm formation and toxin secretion . The sulfonyl group is a key feature in over 150 FDA-approved drugs, underscoring its importance in creating stable, bioavailable compounds for diverse applications such as antimicrobial, anti-inflammatory, and anticancer agents . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for guidance on handling and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-chloro-1H-indole

InChI

InChI=1S/C14H10ClNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

MFGSINNRHHMFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of 6 Chloro 2 Phenylsulfonyl 1h Indole

Strategic Synthetic Methodologies for the Indole (B1671886) Core

The synthesis of the indole nucleus is a well-established field in organic chemistry, with several named reactions providing access to this critical heterocyclic system. bhu.ac.innih.gov

The construction of the indole ring system is often achieved through classical methods such as the Fischer, Madelung, or Reissert syntheses. bhu.ac.innih.gov The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of arylhydrazones and remains one of the most widely used methods for preparing indole derivatives. bhu.ac.innih.gov Once formed, the indole nucleus serves as a versatile template for further chemical modification. acs.org It is an electron-rich heterocycle, making it susceptible to electrophilic substitution, with the C3 position being the most electronically favored site for such reactions. bhu.ac.inresearchgate.net However, strategic functionalization at other positions, such as C2, can be achieved through various targeted methodologies. acs.orgresearchgate.net

The incorporation of a chlorine atom at the 6-position of the indole ring is a key structural modification that can significantly influence the molecule's properties. This is typically achieved by starting with a precursor that already contains the chloro substituent in the desired position. For example, a common strategy involves using a substituted aniline (B41778), such as 5-chloro-2-methyl-aniline, as a starting material in a synthetic sequence that ultimately forms the indole ring. Another approach involves the synthesis of 6-halosubstituted oxindoles, potential precursors to indoles, from starting materials like 4-halo-2-nitrophenylacetic acid or 2,5-dichloronitrobenzene. google.com These methods ensure the regioselective placement of the chlorine atom on the benzene (B151609) portion of the indole scaffold.

Protection of the indole nitrogen is a common strategy to modulate the reactivity of the indole ring and to facilitate functionalization at other positions, particularly at C2. bhu.ac.in The phenylsulfonyl group is an effective N-protecting group that can be introduced through various N-sulfonylation protocols.

The sulfonylation of the indole nitrogen is typically performed by deprotonating the N-H group with a base, followed by quenching the resulting indolide anion with a sulfonyl chloride. nih.gov A standard procedure involves treating the indole with a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) in an appropriate solvent, followed by the addition of benzenesulfonyl chloride or a related sulfonylating agent. nih.govmdpi.com This reaction efficiently yields the N-sulfonylated indole, which can then be used in subsequent transformations. mdpi.com

Table 1: Representative N-Sulfonylation Protocols for Indoles
Indole SubstrateBaseSulfonylating AgentSolventConditionsReference
5-ChloroindoleSodium Hydride (NaH)Tosyl ChlorideTetrahydrofuran (THF)0 °C to room temperature nih.gov
IndoleSodium Hydroxide (NaOH)Benzenesulfonyl ChlorideMethylene (B1212753) Chloride0 °C to room temperature mdpi.com

While the C3 position of indole is generally more reactive towards electrophiles, specific methods have been developed to achieve functionalization at the C2 position. acs.org The introduction of a phenylsulfonyl group at C2 results in a key structural motif found in various target molecules. Direct C2 sulfonylation methods, such as those mediated by molecular iodine, provide an efficient route to 2-sulfonylindoles from the corresponding indoles and sodium sulfinates. acs.orgelsevierpure.comacs.org

A powerful and regioselective method for functionalizing the C2 position involves the use of organolithium chemistry. bhu.ac.in This strategy relies on the initial protection of the indole nitrogen, often with a group like phenylsulfonyl, which serves a dual purpose: it protects the acidic N-H proton and directs metalation to the adjacent C2 position. bhu.ac.in Treatment of an N-protected indole, such as 1-(phenylsulfonyl)-6-chloroindole, with a strong base like sec-butyllithium (B1581126) (sec-BuLi) or n-butyllithium (n-BuLi) at low temperatures generates a C2-lithiated intermediate. bhu.ac.inmdpi.com This highly reactive species can then be quenched with a suitable electrophile to introduce a substituent at the C2 position. researchgate.netmdpi.comlsu.edu To introduce a phenylsulfonyl group, an electrophilic sulfonylating agent would be used in the quenching step.

Table 2: General Strategy for C2-Functionalization via Lithiation
SubstrateBaseSolventConditionsElectrophileProduct TypeReference
N-Protected Indolesec-BuLi or n-BuLiTetrahydrofuran (THF)-78 °CElectrophilic Sulfonyl Source2-Sulfonyl-N-Protected Indole bhu.ac.inmdpi.com
1-(Phenylsulfonyl)indolesec-BuLiNot specifiedNot specifiedIodoethane2-Ethyl-1-(phenylsulfonyl)indole mdpi.com

Regioselective Functionalization at the 2-Position with the Phenylsulfonyl Group

Rearrangement and Ring-Closure Approaches

The construction of the 6-Chloro-2-(phenylsulfonyl)-1H-indole framework can be achieved through multi-step sequences that culminate in the formation of the indole ring. One-pot cyclization strategies, such as those involving Sonogashira coupling conditions, represent an effective method for synthesizing N-sulfonylated indoles. A plausible approach, adapted from the synthesis of related N-phenylsulfonyl indoles, would involve the reaction of a suitably substituted aniline derivative, such as N-(4-chloro-2-iodophenyl)benzenesulfonamide, with an alkyne like propargyl alcohol. nih.gov This palladium-catalyzed reaction proceeds via a coupling and subsequent intramolecular cyclization to furnish the indole ring system directly.

Another fundamental and widely used method for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. orgsyn.org While specific examples for the direct synthesis of this compound using this method are not prevalent, the general strategy could be adapted. This would require a (4-chlorophenyl)hydrazine and a carbonyl compound already bearing the phenylsulfonyl moiety at the appropriate position, followed by cyclization.

Derivatization and Advanced Synthetic Strategies Involving this compound Scaffolds

The this compound scaffold serves as a versatile intermediate for further chemical modifications. The phenylsulfonyl group at the N-1 position not only acts as a protecting group but also significantly influences the regioselectivity of subsequent reactions, particularly at the C-2 and C-3 positions.

Modifications at the Indole Nitrogen (N-1)

The introduction of the phenylsulfonyl group at the N-1 position is a critical first step in many synthetic routes. This is typically achieved by deprotonating the parent 6-chloroindole (B17816) with a strong base, such as sodium hydride (NaH), followed by quenching with benzenesulfonyl chloride. nih.gov This N-sulfonylation protects the indole nitrogen and activates the C-2 position for deprotonation and subsequent electrophilic substitution. The phenylsulfonyl group is known for its stability but can be removed under specific reductive or basic conditions if the unprotected indole is the final target.

Substitutions and Elaboration at the C-2 Position

The N-phenylsulfonyl group is a powerful directing group for functionalization at the C-2 position. It facilitates the deprotonation of the C-2 proton by a strong base, such as an organolithium reagent, generating a 2-lithioindole species. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce various substituents at the C-2 position.

The introduction of a carbonyl group at the C-2 position is a common and useful transformation. Following the generation of the 2-lithio derivative of this compound, treatment with an appropriate electrophile like dimethylformamide (DMF) yields the corresponding 2-carbaldehyde. nih.gov This aldehyde is a valuable intermediate that can undergo further reactions. For instance, oxidation of the 2-carbaldehyde group provides the corresponding 2-carboxylic acid. Carboxylic acids are key functional groups that can be converted into a variety of derivatives, including esters and amides. purdue.edujackwestin.com

Table 1: Synthesis of C-2 Carbonyl and Carboxylic Acid Derivatives

Starting Material Reagents Product Functional Group Introduced
6-Chloro-1-(phenylsulfonyl)-1H-indole 1. n-BuLi or LDA2. DMF 6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde Aldehyde (-CHO)

This table is based on established synthetic methodologies for N-sulfonylated indoles. nih.gov

Alkenylation and Aryl Coupling Reactions

The C-2 position of the indole scaffold can be elaborated through the introduction of alkenyl and aryl groups via transition-metal-catalyzed cross-coupling reactions. To achieve this, the C-2 position must first be converted into a suitable substrate for coupling, such as a halide (e.g., bromo or iodo) or a boronic ester. A 2-halo-6-chloro-1-(phenylsulfonyl)-1H-indole can then participate in reactions like the Suzuki-Miyaura coupling (with boronic acids/esters) or the Sonogashira coupling (with terminal alkynes) to form new carbon-carbon bonds. rsc.orgnih.gov These reactions provide powerful means to construct complex molecules by attaching various unsaturated moieties.

Table 2: C-2 Cross-Coupling Reactions

Reaction Name Substrate at C-2 Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling -Br, -I, -OTf Aryl/Alkenyl Boronic Acid or Ester Pd(0) complex (e.g., Pd(PPh₃)₄) + Base 2-Aryl/Alkenyl Indole
Sonogashira Coupling -Br, -I Terminal Alkyne Pd(0) complex + Cu(I) salt + Base 2-Alkynyl Indole

This table outlines common cross-coupling strategies applicable to functionalized indole systems. rsc.orgnih.gov

Functionalization at the C-3 Position and Beyond

While the N-phenylsulfonyl group strongly directs functionalization to the C-2 position, strategies also exist for modifying the C-3 position. Arenesulfonyl indoles can serve as precursors for C-3 substituted derivatives. nih.gov Under basic conditions, these substrates can undergo elimination of the arenesulfinic acid group to generate a reactive alkylideneindolenine intermediate. This intermediate is a vinylogous imine that readily undergoes nucleophilic addition at the C-3 position, allowing for the introduction of a wide array of nucleophiles. nih.gov

Furthermore, dual C-H functionalization strategies have been developed that allow for the simultaneous or sequential introduction of groups at both the C-2 and C-3 positions. nih.gov For instance, a palladium(II)/copper(I) co-catalyzed system can achieve C-2 arylation followed by C-3 functionalization. nih.govresearchgate.net

Functionalization of the benzene ring of the indole core (positions C-4, C-5, and C-7) is generally more challenging. These positions are less reactive towards electrophilic substitution compared to the pyrrole (B145914) ring. However, methods such as directed ortho-metalation, where a directing group on the N-1 or C-3 position guides a metalating agent to a specific position on the benzene ring, can be employed, though they often require specific substrate designs. mdpi.com

Introduction of Methylene and Malonate Groups

The functionalization of this compound with methylene and malonate groups can be achieved at both the N1 and C3 positions, leveraging the inherent reactivity of the indole core.

N1-Alkylation: The nitrogen atom of the indole can be readily alkylated following deprotonation with a suitable base. The electron-withdrawing nature of the C2-phenylsulfonyl group enhances the acidity of the N-H proton, facilitating the formation of the corresponding anion. Subsequent reaction with a methylene dihalide, such as dibromomethane, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), would yield the N-methylenated product.

C3-Functionalization with Malonate: The C3-position is the most nucleophilic carbon in the indole ring and is prone to electrophilic substitution. A common strategy to introduce a malonate group involves a two-step sequence. First, a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF introduces a formyl group at the C3-position, yielding the key intermediate, this compound-3-carbaldehyde. This aldehyde can then undergo a Knoevenagel condensation with a malonate derivative, such as diethyl malonate, in the presence of a base like piperidine (B6355638) or triethylamine, to afford the corresponding diethyl 2-[(6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl)methylene]malonate.

A similar transformation has been documented for a closely related analogue, diethyl 2-((2-(bromomethyl)-1-(phenylsulfonyl)-1H-indol-3-yl)methylene)malonate, which was converted to diethyl 2-((2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl)methylene)malonate, demonstrating the viability of forming such methylene malonate structures on the 2-sulfonylindole scaffold. nih.gov

Table 1: Synthetic Reactions for Methylene and Malonate Group Introduction

Position Reaction Type Reagents & Conditions Product
N1 N-Alkylation 1. NaH, DMF; 2. CH₂Br₂ 1-(bromomethyl)-6-chloro-2-(phenylsulfonyl)-1H-indole
C3 Vilsmeier-Haack POCl₃, DMF This compound-3-carbaldehyde
C3 Knoevenagel Condensation Diethyl malonate, Piperidine, Heat Diethyl 2-[(6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl)methylene]malonate
Incorporation of Heterocyclic Moieties (e.g., Rhodanine (B49660), Thiadiazole)

Building upon the this compound core, other heterocyclic rings can be appended, typically via functionalization at the C3-position.

Rhodanine Derivatives: The synthesis of indole-rhodanine conjugates is readily achieved through the Knoevenagel condensation. researchgate.net The intermediate this compound-3-carbaldehyde is reacted with rhodanine (2-thioxothiazolidin-4-one) in a solvent such as ethanol (B145695) or acetic acid, often with a basic catalyst like piperidine or sodium acetate (B1210297). This reaction proceeds via the formation of a styryl-type linkage, yielding 5-[(6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl)methylene]rhodanine. This transformation is a well-established method for creating derivatives with potential biological activity. researchgate.net

Thiadiazole Derivatives: The incorporation of a 1,3,4-thiadiazole (B1197879) ring requires a multi-step approach starting from the C3-functionalized indole. nih.gov A plausible synthetic route begins with the oxidation of this compound-3-carbaldehyde to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting this compound-3-carboxylic acid is then converted to its acyl hydrazide derivative by reaction with hydrazine (B178648) hydrate. Treatment of the acyl hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) yields an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. The final step is the acid-catalyzed cyclodehydration of the thiosemicarbazide, for instance, by heating with concentrated sulfuric acid or polyphosphoric acid, which furnishes the 2,5-disubstituted 1,3,4-thiadiazole. sbq.org.brnih.govencyclopedia.pub

Table 2: Synthetic Pathways to Heterocycle-Functionalized Indoles

Target Heterocycle Key Intermediate Reaction Sequence Final Product Structure
Rhodanine This compound-3-carbaldehyde Knoevenagel condensation with rhodanine using a basic catalyst. 5-[(6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl)methylene]rhodanine

Multicomponent Reactions and Cascade Processes for Complex Architectures

Multicomponent reactions (MCRs) and cascade processes offer efficient routes to complex molecular structures from simple starting materials in a single synthetic operation, which is highly advantageous in terms of atom economy and procedural simplicity. nih.govrsc.org

Hantzsch Dihydropyridine (B1217469) Synthesis: The this compound-3-carbaldehyde, derived from the parent indole, can serve as the aldehyde component in the classical Hantzsch dihydropyridine synthesis. wikipedia.orgnih.gov This one-pot, four-component reaction involves the condensation of the indole-3-carbaldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. nih.govbeilstein-journals.org The reaction, often carried out in a protic solvent like ethanol, proceeds through a series of condensation, addition, and cyclization steps to construct the dihydropyridine ring. The product is a highly functionalized 1,4-dihydropyridine (B1200194) bearing the bulky 6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl substituent at the 4-position, creating a complex molecular architecture that merges two distinct heterocyclic systems.

Cascade Reactions for Fused Systems: Cascade reactions enable the formation of multiple bonds and rings in a sequential manner within a single reaction vessel. nih.govacs.org While specific cascade reactions starting directly from this compound are not extensively documented, its functionalized derivatives are prime candidates for such transformations. For example, an N-propargylated derivative of the indole could potentially undergo a cascade reaction involving an initial intramolecular cyclization triggered by a metal catalyst or electrophile, followed by a subsequent rearrangement or trapping by another nucleophile present in the reaction mixture. Such processes are instrumental in building polycyclic indole alkaloids and other complex natural product-like scaffolds. acs.org The precise nature of the cascade would be dictated by the specific functional groups installed on the indole core and the reaction conditions employed.

Table 3: Complex Architecture Synthesis

Reaction Type Key Indole Component Other Reactants Resulting Structure
Multicomponent Reaction (Hantzsch) This compound-3-carbaldehyde Ethyl acetoacetate (B1235776) (2 eq.), Ammonium acetate 4-(6-chloro-2-(phenylsulfonyl)-1H-indol-3-yl)-1,4-dihydropyridine derivative
Cascade Process N-functionalized this compound Varies (e.g., internal alkynes, alkenes) Fused polycyclic indole systems

Structural Elucidation and Conformational Analysis of 6 Chloro 2 Phenylsulfonyl 1h Indole and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the electronic and vibrational states of a molecule, its molecular weight, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

For a closely related derivative, 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole , detailed NMR data has been reported. rsc.org In the ¹H NMR spectrum, recorded in CDCl₃, characteristic signals for the indole (B1671886) and phenylsulfonyl protons are observed. For instance, the proton on the indole nitrogen is typically found downfield. The aromatic protons of the indole and phenyl rings appear as multiplets in the range of δ 7.2-8.5 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring and the phenylsulfonyl group show distinct resonances. For the 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole derivative, the carbon signals are spread across a wide range, consistent with the varied electronic environments within the molecule. rsc.org The presence of the electron-withdrawing chloro, nitro, and phenylsulfonyl groups significantly influences the chemical shifts of the nearby carbon and hydrogen atoms. rsc.orgnih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole in CDCl₃. rsc.org

NucleusChemical Shift (δ, ppm)Description
¹H NMR8.43 (d, J = 9.2 Hz, 1H)Aromatic Proton
¹H NMR8.40 (d, J = 2.4 Hz, 1H)Aromatic Proton
¹H NMR8.29-8.23 (m, 1H)Aromatic Proton
¹H NMR7.52-7.47 (m, 1H)Aromatic Proton
¹H NMR7.47-7.42 (m, 4H)Aromatic Protons
¹H NMR7.31-7.26 (m, 4H)Aromatic Protons
¹³C NMR144.91, 144.69, 141.07, 140.92, 135.72, 130.74, 130.57, 130.18, 129.63, 129.36, 128.24, 127.80, 119.96, 116.94, 116.50, 113.13Aromatic and Indole Carbons

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the confirmation of the elemental composition of a compound.

For the derivative 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole , the calculated mass for the protonated molecule [M+H]⁺ is 413.0357, with the experimentally found value being 413.0345, confirming its molecular formula as C₂₀H₁₄ClN₂O₄S. rsc.org

The fragmentation pattern in mass spectrometry provides structural information. In indole derivatives, fragmentation often involves the cleavage of substituents from the indole core. libretexts.org For the parent compound, 6-chloroindole (B17816), the mass spectrum shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation of phenylsulfonyl indoles can involve the cleavage of the S-N bond or the S-C bond, leading to characteristic fragment ions corresponding to the indole moiety and the phenylsulfonyl group. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. vscht.cz The IR spectrum is a fingerprint of the molecule, with characteristic absorption bands indicating the presence of different functional groups.

In the IR spectrum of 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole , characteristic absorption bands are observed. rsc.org The presence of the sulfonyl group (SO₂) is typically indicated by strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. libretexts.org The N-H stretching vibration of the indole ring, if not substituted, would appear as a sharp peak around 3400 cm⁻¹, but in this N-sulfonylated derivative, this band is absent.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for 6-chloro-3-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole. rsc.org

Wavenumber (cm⁻¹)Functional Group Assignment
1580, 1520Aromatic C=C stretching / NO₂ asymmetric stretching
1447Aromatic C=C stretching
1385, 1344SO₂ asymmetric stretching / NO₂ symmetric stretching
1185SO₂ symmetric stretching
898, 760C-H out-of-plane bending

X-ray Crystallography and Solid-State Structural Investigations

While specific crystallographic data for 6-Chloro-2-(phenylsulfonyl)-1H-indole was not found, data for the closely related analog, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole , provides significant insight. nih.gov This compound crystallizes in the tetragonal crystal system with the space group I4₁/a. nih.gov The unit cell parameters define the dimensions of the repeating unit in the crystal lattice.

Table 3: Crystal Data and Structure Refinement for 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₂ClNO₂S
Formula Weight (Mᵣ)305.77
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)26.991 (7)
c (Å)7.8345 (19)
Volume (V, ų)5708 (2)
Z16

In the solid state, the indole ring system in phenylsulfonyl indole derivatives is generally found to be essentially planar. nih.govnih.gov A key conformational feature is the orientation of the phenylsulfonyl group relative to the indole plane. In 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the dihedral angle between the mean planes of the indole and benzene (B151609) rings is 85.01 (6)°. nih.gov Similarly, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this dihedral angle is 76.24 (7)°. nih.gov This near-perpendicular arrangement is a common feature in this class of compounds. nih.govresearchgate.net

The geometry around the sulfur atom in the phenylsulfonyl group deviates from a perfect tetrahedron. nih.govnih.gov The O-S-O bond angle is typically larger than the ideal tetrahedral angle of 109.5°, often around 120°, due to the repulsive interactions between the two electronegative oxygen atoms. nih.govnih.gov Bond lengths such as S-O, S-N, and S-C are consistent with values reported for other sulfonamide structures. nih.gov For example, in phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone, the S-O, S-C, and S-N distances are approximately 1.421 Å, 1.755 Å, and 1.673 Å, respectively. nih.gov These precise measurements from X-ray crystallography are crucial for a complete understanding of the molecule's steric and electronic properties.

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly and crystal packing of this compound and its related derivatives are governed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds of the C-H···O and C-H···π types, as well as π-π stacking, dictate the three-dimensional architecture of these molecules in the solid state. Analysis of closely related structures reveals recurring motifs and interaction patterns that are instrumental in stabilizing the crystal lattice.

In the crystal structures of phenylsulfonyl indole derivatives, the molecules are often linked into complex networks. For instance, in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, a combination of C—H⋯O and C—H⋯π interactions successfully connects the molecules into a three-dimensional framework. iucr.org Similarly, other derivatives are known to form extensive networks stabilized by these types of weak hydrogen bonds. nih.gov

A significant feature observed in many phenylsulfonyl indole compounds is the nearly perpendicular orientation between the indole ring system and the sulfonyl-bound phenyl ring. nih.gov This conformation facilitates intermolecular bonding involving slipped π–π stacking interactions between adjacent indole systems. These π-π interactions, where the aromatic rings are partially overlapped in a parallel-displaced manner, are a primary stabilizing force, with interaction energies calculated to be as significant as -60.8 kJ mol⁻¹. nih.gov

Additionally, C—H···π interactions are commonly observed, where a C-H bond points towards the electron-rich face of an aromatic ring (either the indole or phenyl system) of an adjacent molecule. iucr.orgnih.gov These interactions contribute to the formation of supramolecular columns and layered structures. In some halogenated derivatives, C—H···halogen and even halogen···halogen contacts can also play a role in the crystal packing, although C—H···O and C—H···π interactions are generally more prevalent. nih.govnih.gov

The combination of these interactions leads to the formation of specific crystal packing motifs. For example, pairs of molecules can be linked into centrosymmetric dimers through multiple hydrogen bonds. nih.gov These dimers then serve as building blocks, which are further assembled into chains, sheets, or more complex three-dimensional architectures through the interplay of π-π stacking and other weaker contacts. The analysis of related chloro-substituted indole structures, such as 6-Chloro-1H-indole-2,3-dione, confirms the prevalence of N—H⋯O and C—H⋯O hydrogen bonds in forming chain and layer motifs, which are also expected to be relevant in the packing of this compound. researchgate.net

The following table summarizes typical geometric parameters for the types of intermolecular interactions observed in the crystal structures of analogous phenylsulfonyl indole derivatives.

Interaction TypeDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference
C-H···O C(4) H4···O33.3142.49148 nih.gov
C(13) H13···O33.2402.50137 nih.gov
C-H···π C(2) H2···Cg(phenyl)3.5442.83134 nih.gov
C(19) H19···Cg(indole)3.6202.91134 nih.gov
C(12) H12···Cg(indole)3.6382.71174 iucr.org

Note: Cg refers to the centroid of the specified aromatic ring. The data presented is from closely related analogue structures and serves to illustrate the typical geometries of these interactions.

Exploration of Biological Activities and Pharmacological Mechanisms of 6 Chloro 2 Phenylsulfonyl 1h Indole Analogs

Antimicrobial and Antibacterial Activities

Analogs of 6-chloro-2-(phenylsulfonyl)-1H-indole have emerged as a significant area of research in the quest for novel antimicrobial agents. The indole (B1671886) nucleus, combined with various sulfonyl derivatives and other moieties, forms the basis for compounds with notable efficacy against a spectrum of bacterial pathogens.

Derivatives incorporating the phenylsulfonyl indole scaffold have demonstrated considerable antibacterial potential. Notably, a series of phenylsulfonyl indole-modified Ruthenium-based metallodrugs have been synthesized and evaluated for their efficacy. nih.govrsc.org One of the most active complexes from this series, designated RuS2, exhibited potent bacteriostatic and bactericidal activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) lower than many common antibiotics. nih.govrsc.orgresearchgate.net Specifically, RuS2 completely inhibited the growth of S. aureus at a concentration of just 1.56 μg/mL. nih.gov

While the standalone activity of some analogs against Gram-negative bacteria can be limited, their efficacy is significantly enhanced in combination with other agents. For instance, the RuS2 complex showed robust bactericidal effects against the Gram-negative pathogen Escherichia coli when used in the presence of subinhibitory concentrations of polymyxin (B74138) B. nih.govrsc.orgresearchgate.net This synergistic approach increased the antibacterial potency of RuS2 against E. coli by 32 times, reducing its MIC from 100 to 3.125 μg/mL. nih.gov

Other classes of indole analogs have also shown promise. Indole-1,2,4-triazole conjugates displayed good to moderate activity against several Gram-negative strains, with MIC values around 250 µg/mL. nih.gov Furthermore, a series of N-benzyl indole derivatives demonstrated that the presence and position of halogen atoms, such as chlorine or bromine, are critical for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One particular compound from this series, 4P, showed significant activity against Klebsiella pneumoniae, with MIC and Minimum Bactericidal Concentration (MBC) values of 4 and 8 µg/mL, respectively. nih.gov

Analog ClassCompoundPathogenActivity TypeMIC (μg/mL)Reference
Phenylsulfonyl Indole-Ru ComplexRuS2Staphylococcus aureusBacteriostatic1.56 nih.gov
Phenylsulfonyl Indole-Ru ComplexRuS2Escherichia coliBactericidal100 nih.gov
Phenylsulfonyl Indole-Ru Complex + Polymyxin BRuS2Escherichia coliBactericidal3.125 nih.gov
Indole-1,2,4-Triazole ConjugateVariousGram-negative strainsAntibacterial~250 nih.gov
Aminoguanidyl Indole Derivative4PKlebsiella pneumoniaeAntibacterial4 nih.gov

The mechanisms by which these indole analogs exert their antimicrobial effects are multifaceted. mdpi.com For the highly active phenylsulfonyl indole-modified Ru-based metallodrugs, studies have revealed a multi-target mechanism of action. nih.govrsc.orgresearchgate.net The RuS2 complex has been shown to destroy the bacterial membrane, leading to membrane depolarization and the subsequent induction of reactive oxygen species (ROS). nih.govrsc.orgresearchgate.net This disruption of the fundamental protective barrier of the bacterial cell is a key component of its potent bactericidal activity.

Similarly, other indole derivatives have been found to target the bacterial cell membrane. An active aminoguanidyl indole derivative, compound 4P, was found to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov Beyond membrane disruption, this particular analog also inhibited the activity of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov This dual mechanism, targeting both the cell envelope and essential metabolic pathways, highlights the sophisticated strategies employed by these compounds to inhibit bacterial growth.

Anticancer and Cytotoxic Effects

The structural versatility of the indole scaffold has made its derivatives a focal point in oncology research. Analogs of this compound are part of a larger family of indole-based compounds investigated for their potential to inhibit cancer cell growth through various mechanisms. nih.gov

A wide array of indole analogs has been synthesized and tested against panels of human cancer cell lines, demonstrating significant cytotoxic activity. For example, a series of indolyl-1,2,4-triazole congeners showed broad activity, with compound 7i being particularly effective against the pancreatic cancer cell line PaCa2 (IC₅₀ 0.8 μM) and compound 7n showing selective cytotoxicity against the breast cancer cell line MCF7 (IC₅₀ 1.6 μM). researchgate.net

Other modifications, such as the synthesis of 2-(thiophen-2-yl)-1H-indole derivatives, have yielded compounds with potent and selective activity against colon cancer cells. nih.gov Specifically, compounds 4g , 4a , and 4c from this series showed strong activity against the HCT-116 cell line with IC₅₀ values of 7.1, 10.5, and 11.9 μM, respectively, while exhibiting low toxicity to normal cells. nih.gov Additionally, new 5-chloro-indole-2-carboxylate derivatives have demonstrated antiproliferative efficacy against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines. mdpi.com Indole-aryl-amides have also been tested, with some compounds showing activity against colon (HT29), prostate (PC3), and leukemia (J6) cell lines at sub-micromolar concentrations. nih.gov

Analog ClassCompoundCancer Cell LineIC₅₀ (μM)Reference
Indolyl-1,2,4-triazole7iPaCa2 (Pancreatic)0.8 researchgate.net
Indolyl-1,2,4-triazole7nMCF7 (Breast)1.6 researchgate.net
2-(thiophen-2-yl)-1H-indole4gHCT-116 (Colon)7.1 nih.gov
2-(thiophen-2-yl)-1H-indole4aHCT-116 (Colon)10.5 nih.gov
Indole-aryl-amide5PC3 (Prostate)0.39 nih.gov
Indole-aryl-amide5J6 (Leukemia)0.37 nih.gov

A primary mechanism through which many indole-based anticancer agents function is the disruption of microtubule dynamics by inhibiting tubulin polymerization. mdpi.com Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately cell death. nih.gov

Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization that act by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Similarly, novel N-arylsulfonyl-substituted-1H-indole derivatives and indole-vinyl sulfone derivatives have been developed as tubulin polymerization inhibitors that also target the colchicine binding site. mdpi.com Docking studies have confirmed that these indole derivatives can effectively bind to this site, disrupting the formation of the mitotic spindle. mdpi.comnih.gov The potent antiproliferative activity of these compounds is directly linked to their ability to inhibit tubulin assembly, making this a key pathway for the development of indole-based cancer therapeutics. nih.govmdpi.com

In addition to disrupting microtubule function, indole analogs can induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. nih.gov The disruption of microtubule formation by tubulin inhibitors typically results in the arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of these antimitotic agents. nih.govnih.gov

Studies on various indole derivatives confirm this mechanism. For instance, 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, an indole chalcone (B49325) derivative was shown to induce cell cycle arrest in the G2/M phase in breast cancer cells. mdpi.com This cell cycle blockade prevents cancer cells from progressing through mitosis and is often a prelude to apoptosis. researchgate.net

The induction of apoptosis is a critical component of the anticancer activity of these compounds. nih.gov Synthetic 6,7-annulated indole compounds were found to trigger an apoptotic pathway involving DNA fragmentation and a time-dependent increase in caspase-3 activity in leukemia cells. nih.gov The activation of caspases, which are key executioner proteins in the apoptotic cascade, is a common outcome of treatment with these indole analogs. nih.gov Furthermore, the modulation of the Bcl-2 family of proteins, which regulate apoptosis, has been observed. Some indole derivatives cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. nih.govmdpi.com

Antiviral Activities

Derivatives of the indole nucleus have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle. The incorporation of a phenylsulfonyl moiety can enhance this activity, leading to compounds with inhibitory effects against critical viral enzymes.

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase)

A notable therapeutic target for indole-based compounds is the Human Immunodeficiency Virus Type 1 (HIV-1), specifically its reverse transcriptase (RT) enzyme. HIV-1 RT is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity.

Indolylarylsulfone derivatives have been identified as potent inhibitors of wild-type HIV-1 replication. nih.gov For instance, 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide has been reported as a novel, non-nucleoside inhibitor of HIV-1 RT. acs.org Research into new indolylarylsulfone derivatives has focused on modifications, such as adding cyclic substituents at the indole-2-carboxamide position. These modifications have led to compounds with inhibitory concentrations in the low nanomolar range against wild-type HIV-1. nih.gov Furthermore, certain analogs have shown superior potency against mutant HIV-1 strains (L100I and K103N) compared to established drugs like nevirapine (B1678648) and efavirenz. nih.gov Molecular docking studies suggest that these compounds interact with the allosteric pocket of the enzyme, with key hydrogen bond interactions between the carboxamide chain and amino acid residues like Glu138 being important for their binding affinity. nih.gov

Another related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, a chloroxoquinolinic ribonucleoside, has also been shown to inhibit HIV-1 RT. researchgate.net Kinetic studies revealed that this compound acts as a noncompetitive inhibitor with respect to the deoxynucleotide triphosphate (dNTP), a characteristic feature of NNRTIs. researchgate.net

Broad-Spectrum Antiviral Potential

The antiviral activity of indole derivatives is not limited to HIV-1. The structural versatility of the indole scaffold allows for the development of compounds with a broader spectrum of activity against various RNA and DNA viruses. mdpi.comnih.govfrontiersin.org

For example, spirooxindole derivatives containing a phenylsulfone moiety have been investigated for their activity against highly pathogenic human coronaviruses, including MERS-CoV and SARS-CoV-2. nih.gov Certain compounds in this class demonstrated potent activity, with IC50 values in the micromolar range against these viruses. nih.gov Umifenovir, an indole-containing drug, is a recognized broad-spectrum antiviral agent that blocks viral fusion and replication. mdpi.comnih.gov Inspired by its structure, new compounds incorporating a sulphone functionality have been developed and evaluated. mdpi.com

Furthermore, other indole analogs have shown inhibitory effects against a panel of different viruses. Unsymmetrical methylene (B1212753) derivatives of indoles displayed significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov A series of 3-alkynyl-5-aryl-7-aza-indoles also demonstrated antiviral activity in the low micromolar range against RSV, SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV), highlighting the potential of this chemotype for broad-spectrum antiviral drug development. frontiersin.org

Modulation of Receptor and Enzyme Activities

Beyond their antiviral properties, this compound analogs and related structures are potent modulators of various enzymes and receptors critical to central nervous system function and other physiological processes.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD). researchgate.net The indole scaffold is a common feature in many cholinesterase inhibitors. nih.govnih.gov

Recent research has focused on designing multifunctional ligands based on the 1-(phenylsulfonyl)-1H-indole scaffold that target both cholinesterases and other AD-related pathways. mdpi.comuj.edu.plnih.gov By linking this indole core to known cholinesterase-inhibiting fragments like tacrine, researchers have developed highly potent, reversible inhibitors of both AChE and BChE, with IC50 values in the low nanomolar range. uj.edu.plnih.gov For example, one such derivative, compound 17 , showed an IC50 of 8 nM for AChE and 24 nM for BChE. nih.gov Another analog, compound 35 , acted as a selective, pseudo-irreversible inhibitor of BChE. nih.gov

Indole-based sulfonamide derivatives have also been synthesized and evaluated for their cholinesterase inhibitory potential. One study reported a chloro-substituted indole bearing an amine group mixed with various substituted benzene (B151609) sulfonyl chlorides, resulting in analogs with potent dual inhibition of AChE and BChE. tandfonline.com Similarly, hybrid molecules of indole and thiadiazole have been developed, with one analog exhibiting IC50 values of 0.15 µM for AChE and 0.20 µM for BChE. mdpi.com

Inhibitory Activity of Selected Indole Analogs against Cholinesterases
CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
Compound 17 (Tacrine derivative)Acetylcholinesterase (AChE)8 nM nih.gov
Compound 17 (Tacrine derivative)Butyrylcholinesterase (BChE)24 nM nih.gov
Compound 35 (Rivastigmine derivative)Butyrylcholinesterase (BChE)455 nM (selective) nih.gov
Indole-Thiadiazole Analog 8Acetylcholinesterase (AChE)0.15 µM mdpi.com
Indole-Thiadiazole Analog 8Butyrylcholinesterase (BChE)0.20 µM mdpi.com
Indole Sulfonamide Analog 9Acetylcholinesterase (AChE)0.15 µM tandfonline.com
Indole Sulfonamide Analog 9Butyrylcholinesterase (BChE)0.20 µM tandfonline.com

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT6R Antagonism)

The serotonin 5-HT6 receptor (5-HT6R) is almost exclusively expressed in the central nervous system and is a promising target for treating cognitive deficits associated with neurodegenerative diseases like AD. nih.gov A vast number of 5-HT6R ligands are based on the indole scaffold. nih.govnih.gov

Specifically, N-arylsulfonylindole derivatives have been extensively studied as 5-HT6R ligands. semopenalex.org The 1-(phenylsulfonyl)-1H-indole moiety has been identified as an effective 5-HT6R-targeting fragment in the design of multifunctional ligands. uj.edu.pl Studies have shown that linking this scaffold to other pharmacophores can produce potent 5-HT6R antagonists with Ki values in the low nanomolar range. uj.edu.plnih.gov For instance, compounds 17 and 35 from the previously mentioned study were found to be potent 5-HT6R antagonists with Ki values of 13 nM and 15 nM, respectively. nih.gov

Further structure-activity relationship (SAR) studies on N1-azinylsulfonyl-1H-indoles led to the discovery of highly potent and selective 5-HT6R antagonists. nih.gov Replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties on the sulfonyl group was found to increase affinity for the 5-HT6 receptor. nih.gov These antagonists have demonstrated pro-cognitive properties in animal models. nih.gov

Binding Affinity of Selected Indole Analogs for the 5-HT6 Receptor
CompoundReceptor ActivityBinding Affinity (Ki)Reference
Compound 17Antagonist13 nM nih.gov
Compound 35Antagonist15 nM nih.gov
Indenylsulfonamide 13Ligand50.6 nM rsc.org
Indenylsulfonamide 14-17Ligandas low as 20.2 nM rsc.org

Other Enzyme Inhibition Profiles (e.g., Aromatase, Cyclooxygenase-2)

The pharmacological reach of phenylsulfonyl indole analogs extends to other important enzyme systems, including those involved in steroidogenesis and inflammation.

Aromatase Inhibition: Aromatase (CYP19A1) is a key enzyme that catalyzes the conversion of androgens to estrogens. nih.gov Inhibiting this enzyme is a critical strategy in the treatment of estrogen receptor-positive breast cancer. nih.govnih.gov Studies have shown that indole derivatives, such as 2-methyl indole hydrazones, can exhibit moderate to high aromatase inhibition. nih.gov In particular, monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than the natural indole hormone melatonin. nih.gov Another study on an indole-3-carbinol (B1674136) derivative found that while it did not directly inhibit the enzyme in a cell-free assay, it interfered with testosterone (B1683101) aromatization in breast cancer cells, potentially by inducing endoplasmic reticulum stress where the aromatase enzyme is located. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. Selective inhibition of the COX-2 isoform is desirable for anti-inflammatory therapy to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. Research has identified 2-phenyl-3-sulfonylphenyl-indole derivatives as a class of potent and selective COX-2 inhibitors. nih.gov The sulfonamide group is recognized as an important binding motif for selective COX-2 inhibitors. nih.gov Sulfonamide-substituted pyrrolo[3,2,1-hi]indoles have also been shown to be selective COX-2 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range. nih.gov

Anti-Aggregation Properties (e.g., Amyloid-Beta and Tau)

The aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation and subsequent aggregation of tau protein are central pathological hallmarks of Alzheimer's disease (AD). nih.gov Consequently, the development of small molecules that can inhibit or disrupt the aggregation of both proteins is a promising therapeutic strategy. nih.gov Indole derivatives, including those with a phenylsulfonyl scaffold, have emerged as a class of compounds with significant potential in this area. researchgate.netcm-uj.krakow.pl

Research into 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands has demonstrated their ability to inhibit the aggregation of both Aβ and tau proteins. cm-uj.krakow.pl The indole nucleus is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. nih.gov In the context of protein aggregation, the planar structure of the indole ring can interfere with the β-sheet formation that is characteristic of amyloid fibrils. nih.gov

Studies on various indole-containing compounds have shown promising in vitro inhibitory activities against Aβ aggregation. researchgate.net The mechanism of inhibition can involve the stabilization of the non-toxic monomeric or α-helical structures of Aβ, thereby preventing the conformational changes that lead to the formation of toxic oligomers and fibrils. nih.gov For tau protein, indole derivatives can bind to the microtubule-binding repeat domains, which are crucial for the aggregation process, and prevent the elongation of tau filaments. nih.govnih.gov Some small molecule inhibitors prevent tau aggregation by blocking the formation of disulfide cross-linked tau oligomers, which are critical building blocks for larger aggregates. nih.gov The dual inhibition of both Aβ and tau aggregation is a particularly attractive feature, as these pathologies are thought to act synergistically in the progression of neurodegenerative diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key molecular features responsible for their biological effects. For this compound analogs, SAR studies have provided valuable insights into how different structural modifications influence their activity.

In a study of 5-halogenated N-indolylsulfonyl derivatives as aldose reductase inhibitors, the nature of the halogen at the 5-position had a discernible impact on inhibitory power. mdpi.com The investigation revealed an inhibitory pattern where potency increased with the size of the halogen atom: bromine was more potent than chlorine, which was in turn more potent than fluorine. mdpi.com This trend suggests that the size, lipophilicity, and the nature of the σ-hole of the halogen atom are important factors for enzyme inhibition. mdpi.com Specifically, substitution with fluorine, chlorine, and bromine at the 5-position resulted in a 3.1-fold, 2.3-fold, and 1.9-fold loss of activity, respectively, compared to the unsubstituted parent compound, indicating that while tolerated, halogenation at this position was not optimal for this specific target. mdpi.com

Conversely, in other chemical series, the introduction of a chlorine atom has been shown to be beneficial. For certain indole derivatives, chloro-substituted analogs were found to be more biologically active compared to unsubstituted, bromo-substituted, or methyl-substituted counterparts. researchgate.net The strategic placement of a chlorine atom can lead to profound increases in potency. chemrxiv.org The 6-chloro substitution, as seen in the parent compound, is a common feature in bioactive molecules and can enhance binding affinity through favorable interactions within the target's active site. The specific effects are highly context-dependent, varying with the biological target and the position of the halogen on the indole ring. nih.gov

Table 1: Influence of Halogen Substituent on Aldose Reductase Inhibition

The phenylsulfonyl group at the C-2 position of the indole ring is a critical determinant of the biological activity of this class of compounds. This moiety is not merely a passive linker but plays an active role in target recognition and binding. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues in the active site of target proteins. nih.gov

SAR studies have confirmed that the presence of the sulfonyl linker is often mandatory for potent biological activity. mdpi.com For example, in a series of N-indolylsulfonyl derivatives, the removal of the sulfonyl moiety led to a significant reduction in inhibitory capacity against the aldose reductase enzyme. mdpi.com This highlights the essential contribution of the group to the binding affinity. The phenylsulfonyl moiety can also serve to correctly orient the molecule within a binding pocket, constraining the conformation to one that is favorable for interaction. nih.gov

Furthermore, the phenylsulfonyl group influences the electronic properties of the indole ring system. researchgate.net Its electron-withdrawing nature can affect the reactivity and binding characteristics of the indole scaffold itself. The phenyl ring of the phenylsulfonyl group provides an additional site for hydrophobic or π-stacking interactions with the target protein, further anchoring the molecule and enhancing its binding affinity. nih.gov In some antiviral derivatives, the phenylsulfonyl moiety was found to play a crucial role in their activity against the hepatitis C virus. mdpi.com

The functionalization of the indole core, particularly at the C-2 and C-3 positions, is a key strategy for modulating the bioactivity of indole-based compounds. researchgate.net The parent compound features a phenylsulfonyl group at the C-2 position. The bioactivity of its analogs can be significantly altered by introducing different substituents at this position or by modifying the C-3 position.

The C-3 position of indole is typically more reactive towards electrophilic substitution, and functionalization at this site has given rise to a wide spectrum of bioactive molecules. researchgate.netnih.gov The introduction of various groups at C-3 on an arenesulfonyl indole core can be used to diversify the biological profile of the resulting compounds. nih.gov

While the phenylsulfonyl group is located at C-2 in the primary compound, modifications at this position are also critical. For instance, the synthesis of derivatives with a carbaldehyde or an ethyl carboxylate group at the C-2 position, in addition to the N-phenylsulfonyl group, demonstrates the chemical tractability of this position. nih.govnih.gov Such modifications alter the steric and electronic profile of the molecule, which can lead to changes in target selectivity and potency. The relative positioning of substituents at C-2 and C-3 is crucial; selective oxidation of C-2, C-3 dialkyl-substituted indoles can occur at the C-2 position under mild conditions, indicating the distinct reactivity of these sites which can be exploited in synthesis. nih.gov The development of transition metal-free methods for synthesizing 2-substituted indole ketones via tandem cyclization and migration reactions further expands the toolkit for modifying the C-2 position. nsf.gov

A pharmacophore model outlines the essential three-dimensional arrangement of structural features necessary for a molecule to exert a specific biological effect. For 2-(phenylsulfonyl)-1H-indole analogs targeting protein aggregation, a putative pharmacophore can be constructed based on SAR findings.

Indole Scaffold : This planar, aromatic system serves as the core structural framework. It is likely involved in hydrophobic and π-stacking interactions with aromatic residues in target proteins like Aβ and tau. nih.gov

C-2 Phenylsulfonyl Group : This is a critical feature, likely acting as a key hydrogen bond acceptor through its sulfonyl oxygens. mdpi.comnih.gov It also provides a significant steric component that orients the molecule in the binding site. The phenyl ring itself can engage in further hydrophobic interactions.

C-6 Halogen (Chloro) Substituent : The chlorine atom at the 6-position is an important potency-modulating element. It enhances lipophilicity and can form specific halogen bonds or other favorable interactions within a hydrophobic pocket of the target. mdpi.comchemrxiv.org

N-H Group : The indole N-H group can act as a hydrogen bond donor, providing an additional interaction point with the biological target.

Docking studies on similar dual inhibitors of Aβ and tau aggregation suggest that different structural features may be required for optimal inhibition of each protein. nih.gov For Aβ, hydrophobic interactions that stabilize its non-aggregating α-helical structure are key, whereas for tau, inhibitors may bind to the central part of the misfolded protein to prevent filament elongation. nih.gov Therefore, the pharmacophore for a dual-acting agent must successfully incorporate features that satisfy the binding requirements of both targets. The hybridization of known pharmacophore moieties from different active compounds is a rational strategy for designing such multifunctional molecules. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. nih.govnih.gov While the parent compound, this compound, is achiral and does not have stereoisomers, the introduction of chiral centers into its analogs would likely have profound effects on their potency and selectivity.

For many classes of drugs, biological systems exhibit stereoselectivity, meaning one enantiomer (mirror image) of a chiral drug is often significantly more active than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. This can manifest as differences in target binding affinity, with the more active enantiomer (the eutomer) fitting more precisely into the target's binding site. nih.gov

Furthermore, stereochemistry can influence a drug's pharmacokinetic properties, including its absorption and metabolism. nih.gov For example, the uptake of a compound into cells may be mediated by stereospecific protein transport systems. nih.gov Therefore, if chiral analogs of this compound were to be synthesized, it would be essential to separate and test the individual enantiomers or diastereomers. It is highly probable that one isomer would be responsible for the majority of the desired biological activity, while the other might be inactive or even contribute to off-target effects. nih.gov

Computational and Theoretical Investigations of 6 Chloro 2 Phenylsulfonyl 1h Indole

Molecular Modeling and Docking Studies

Ligand-Target Interactions and Binding Affinity Predictions

No specific data found.

Identification of Key Residues for Molecular Recognition

No specific data found.

Conformational Analysis and Energy Minimization

No specific data found.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models for Biological Activity

No specific data found.

Descriptor Generation and Selection

No specific data found.

3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding the correlation between the three-dimensional properties of a molecule and its biological activity. For a compound like 6-Chloro-2-(phenylsulfonyl)-1H-indole, 3D-QSAR models can be developed to predict its activity and guide the design of more potent analogues.

While specific 3D-QSAR studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to various indole (B1671886) derivatives. nih.govjocpr.commdpi.com These studies typically involve aligning a series of structurally related compounds and calculating their steric and electrostatic fields. researchgate.net By correlating these fields with the observed biological activities, a predictive model is generated. nih.govnih.gov

For instance, in a typical 3D-QSAR study on indole derivatives, the following statistical parameters are often evaluated to assess the robustness of the model:

Statistical ParameterDescriptionTypical Value
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
pred_r² Predictive correlation coefficient for an external test set> 0.5

These models can provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. For this compound, a 3D-QSAR model would likely highlight the importance of the substitution pattern on both the indole ring and the phenylsulfonyl moiety for its biological activity.

Computational Mechanistic Studies

Computational mechanistic studies offer a powerful lens to investigate the reactivity and transformations of this compound. These studies can predict reaction pathways for its synthesis and degradation, elucidate its electronic structure, and forecast its pharmacokinetic properties.

Reaction Pathway Predictions for Synthesis and Degradation

Computational methods are increasingly used to predict and optimize synthetic routes for complex organic molecules. nih.gov For the synthesis of 2-sulfonylindoles, several pathways can be envisaged, and computational chemistry can help in determining the most plausible and efficient route. For instance, variations of the Fischer indole synthesis are common for preparing indole cores, and computational studies can model the reaction mechanism, identify transition states, and calculate activation energies for different substituted precursors. wikipedia.org

Modern approaches combine machine learning and quantum chemistry to predict retrosynthetic pathways. arxiv.orgchemrxiv.org These methods can suggest potential starting materials and reaction conditions for the synthesis of this compound.

Similarly, computational studies can predict the degradation pathways of the molecule. This could involve modeling its susceptibility to oxidation, hydrolysis, or photolysis. By calculating the energies of potential degradation products and the activation barriers for their formation, the stability of the compound under various conditions can be assessed.

Electronic Structure Calculations (e.g., DFT studies)

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, bonding, and reactivity of this compound.

Key parameters that can be calculated using DFT for this compound include:

Calculated PropertySignificance
HOMO-LUMO gap Indicates chemical reactivity and electronic excitation energy.
Molecular Electrostatic Potential (MEP) Reveals regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis Describes the bonding and charge distribution within the molecule.
Atomic Charges Provides insight into the partial charges on each atom, influencing intermolecular interactions.

These calculations would likely reveal the electron-withdrawing nature of the phenylsulfonyl group and the chloro substituent, influencing the reactivity of the indole ring.

In silico ADME Predictions (Absorption, Distribution, Metabolism, Excretion) for Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development, helping to identify compounds with favorable pharmacokinetic profiles early in the process. japsonline.compensoft.net For this compound, various computational models can be used to predict its ADME properties.

Studies on indole-sulfonamide derivatives have shown that these compounds can be designed to have good drug-like properties. researchgate.net The predicted ADME properties for this compound would be influenced by its structural features, such as the presence of the chloro and sulfonyl groups, which affect its lipophilicity, polarity, and potential for metabolic transformations.

A summary of commonly predicted ADME properties and their general implications is provided below:

ADME ParameterPredicted PropertyImplication for Drug Development
Human Intestinal Absorption (HIA) Good to moderateLikely to be orally bioavailable.
Blood-Brain Barrier (BBB) Penetration Variable, depends on specific modelMay or may not be suitable for targeting the central nervous system.
CYP450 Enzyme Inhibition Potential for inhibition of certain isoformsCould lead to drug-drug interactions.
Plasma Protein Binding (PPB) Likely highAffects the free concentration of the drug available to exert its effect.
Hepatotoxicity PossibleFurther experimental validation would be necessary.

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding the structural modifications needed to optimize their pharmacokinetic properties. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 6 Chloro 2 Phenylsulfonyl 1h Indole

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in the separation and purification of chemical compounds. For 6-Chloro-2-(phenylsulfonyl)-1H-indole, various techniques can be employed to ensure its isolation and to assess its purity.

High-Performance Liquid Chromatography (HPLC)

A typical RP-HPLC setup would involve a C18 or phenyl-functionalized stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often effective in separating compounds with differing polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the indole (B1671886) and phenylsulfonyl chromophores exhibit strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives

Parameter Typical Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm

| Injection Volume | 10 µL |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For indole derivatives to be analyzed by GC, they often require derivatization to increase their volatility and thermal stability. nih.gov However, given the molecular weight and potential for thermal degradation of this compound, GC might be less ideal than HPLC without prior derivatization.

If GC were to be employed, a capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would likely be used. The analysis would be coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the molecule. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Analysis of a Derivatized Indole Compound

Parameter Typical Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 10 °C/min to 300 °C (10 min)
Ion Source Temp. 230 °C

| Mass Range | 50-550 m/z |

Note: These parameters are illustrative and would need to be adapted for the specific derivative of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. silicycle.compnrjournal.com For sulfonyl indole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, as the indole and phenylsulfonyl groups are UV-active.

Table 3: Exemplary TLC Solvent Systems for Separation of Indole Derivatives

Solvent System Ratio (v/v) Application Notes
Hexane : Ethyl Acetate 7 : 3 Suitable for moderately polar compounds.
Dichloromethane : Methanol 95 : 5 For more polar compounds.

Note: The optimal solvent system for this compound would need to be determined experimentally.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores. The this compound molecule possesses both an indole ring system and a phenylsulfonyl group, which are expected to exhibit characteristic UV absorbance. researchgate.net Indole itself has absorption maxima around 270-290 nm. The substitution pattern, including the chloro and phenylsulfonyl groups, will influence the exact position and intensity of these absorption bands.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as it can affect the absorption spectrum; methanol and ethanol (B145695) are common choices for indole derivatives. researchgate.net

Fluorimetry

Fluorescence spectroscopy, or fluorimetry, is a highly sensitive analytical technique for compounds that fluoresce. Many indole derivatives are known to be fluorescent. researchgate.netresearchgate.net The fluorescence properties are highly dependent on the molecular structure and the solvent environment. nih.govacs.org The indole nucleus is the primary fluorophore in this compound.

Quantitative analysis by fluorimetry involves measuring the fluorescence intensity of a sample when excited at a specific wavelength. Similar to UV-Visible spectroscopy, a calibration curve is prepared using standard solutions of the compound. The high sensitivity of fluorimetry allows for the detection of very low concentrations of the analyte. The excitation and emission wavelengths would need to be determined experimentally for this compound to maximize sensitivity and minimize interference.

Future Directions and Emerging Research Avenues for 6 Chloro 2 Phenylsulfonyl 1h Indole

Design and Synthesis of Novel Multifunctional Ligands

The development of multifunctional ligands, or multi-target-directed ligands (MTDLs), is a promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.govmdpi.commdpi.com The 6-Chloro-2-(phenylsulfonyl)-1H-indole scaffold is an excellent starting point for designing such ligands due to its inherent biological activities and synthetic tractability. Future research could focus on integrating this core with other pharmacophores to simultaneously modulate multiple biological targets.

Key Synthetic Approaches for Ligand Diversification:

Modification SitePotential ReactionTarget Functionality
Indole (B1671886) N-HAlkylation, ArylationModulate solubility, cell permeability, and target engagement
Phenylsulfonyl RingSubstitution (e.g., -OH, -NH2, -OMe)Introduce new interaction points for secondary targets
Indole C3 PositionElectrophilic substitution, C-H activationAttach pharmacophores for synergistic activity nih.gov
Indole Benzene (B151609) RingCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Fine-tune electronic properties and introduce diverse substituents

By systematically exploring these synthetic modifications, a library of novel multifunctional ligands can be generated. High-throughput screening and subsequent structure-activity relationship (SAR) studies will be crucial in identifying candidates with balanced and potent activities against multiple disease-related targets.

Exploration of New Therapeutic Targets and Applications

The indole nucleus is a "privileged" scaffold, appearing in numerous natural products and FDA-approved drugs. mdpi.comresearchgate.netmdpi.com Derivatives of sulfonylated indoles have demonstrated a wide spectrum of biological activities, suggesting that this compound and its analogs could be effective against a variety of diseases. researchgate.net

Potential Therapeutic Areas for Exploration:

Oncology: Many indole derivatives exhibit potent anticancer properties by inhibiting protein kinases, tubulin polymerization, or inducing apoptosis. mdpi.comnih.govnih.govmdpi.com Future studies could screen this compound derivatives against a panel of cancer cell lines, particularly those where targets like EGFR, VEGFR-2, or PI3Kα are implicated. mdpi.commdpi.com

Virology: Arylthioindoles and indolylarylsulfones have been investigated as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase and integrase. researchgate.net The specific substitution pattern of this compound makes it a candidate for development as a novel antiviral agent.

Inflammation: Sulfonamide-substituted indoles have been identified as potent and selective COX-2 inhibitors, a key target in inflammatory diseases. nih.gov Research could validate if the this compound scaffold shares this inhibitory activity, potentially leading to new anti-inflammatory drugs.

Antimicrobial: The indole core is present in many antimicrobial agents. mdpi.comnih.gov Derivatives could be tested against various strains of bacteria and fungi, including drug-resistant variants, to uncover new antibiotic leads.

Advanced Computational Approaches for Rational Drug Design

Computational methods are indispensable tools for accelerating drug discovery by predicting how a molecule will interact with a biological target. jddtonline.info For this compound, in silico techniques can guide the rational design of more potent and selective derivatives, saving time and resources.

Key Computational Strategies:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govjocpr.com Docking studies can be used to screen virtual libraries of this compound derivatives against known protein targets (e.g., kinases, viral enzymes, cholinesterases). mdpi.comnih.gov This helps prioritize which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs and identify key structural features that determine potency.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes. This is particularly useful for understanding the mechanism of action and designing ligands with improved binding affinity.

These computational approaches will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, leading to the faster identification of lead compounds.

Development of Chemo-enzymatic Synthetic Routes

While traditional organic synthesis provides robust methods for creating indole derivatives, chemo-enzymatic approaches offer compelling advantages in terms of sustainability, efficiency, and stereoselectivity. nih.govmdpi.com Integrating biocatalysis into the synthesis of this compound and its derivatives could lead to greener and more cost-effective production methods.

Enzymes such as lipases, oxidoreductases, and transferases can be employed to perform specific chemical transformations under mild conditions. For example, tryptophan synthase and related enzymes can be used to construct the indole ring from simpler precursors, while other enzymes could facilitate stereoselective modifications. nih.govmdpi.com

Potential Chemo-enzymatic Strategies:

Enzymatic StepEnzyme ClassPotential Application
Indole Ring FormationTryptophan Synthase, ThDP-dependent enzymesAsymmetric synthesis of the core indole scaffold from substituted precursors nih.gov
HydroxylationCytochrome P450 monooxygenasesRegioselective introduction of hydroxyl groups for further functionalization
Ester Hydrolysis/FormationLipases, EsterasesKinetic resolution of racemic intermediates to obtain enantiopure compounds
Oxidation/ReductionOxidoreductases, DehydrogenasesStereoselective synthesis of chiral alcohols or reduction of ketones

The development of one-pot, multi-enzyme cascade reactions could further streamline the synthesis, reducing the number of intermediate purification steps and minimizing waste, aligning with the principles of green chemistry. researchgate.nettandfonline.com

Investigation of Materials Science Applications

Beyond its pharmaceutical potential, the unique electronic and photophysical properties of the indole scaffold suggest that this compound could find applications in materials science. researchgate.net The electron-rich indole system, combined with the electron-withdrawing phenylsulfonyl group and the chloro-substituent, creates a molecule with a significant dipole moment and potential for interesting charge-transfer characteristics.

Future research in this area could explore:

Organic Electronics: Indole and carbazole (B46965) derivatives are used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties of this compound could be harnessed to develop new host materials, emitters, or charge-transporting layers.

Fluorescent Probes: The inherent fluorescence of the indole ring can be modulated by substituents. nih.gov It is possible that derivatives of this compound could be developed as fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment. The sulfonyl group could act as a binding site, while the chloro-substituent could tune the spectroscopic properties. nih.gov

Nonlinear Optics (NLO): Molecules with a strong donor-acceptor character often exhibit NLO properties, which are useful in telecommunications and optical computing. The electronic push-pull nature of this scaffold makes it a candidate for investigation as a novel NLO material.

By exploring these diverse avenues, the full potential of this compound as a versatile chemical scaffold can be realized, paving the way for innovations in both medicine and advanced materials.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 6-Chloro-2-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves functionalizing the indole core via sulfonylation and halogenation. For example, intermediates like 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole (CAS 337508-54-0) can be synthesized using electrophilic substitution, followed by dehydrohalogenation or coupling reactions . Reaction optimization should focus on temperature control (e.g., maintaining 116–117°C for intermediates) and stoichiometric ratios of sulfonylating agents to minimize side products. Column chromatography (silica gel, PE:EA = 10:1) is recommended for purification .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SHELX suite) for unambiguous confirmation of the sulfonyl and chloro substituent positions . Complementary techniques include:

  • HRMS : To verify molecular weight (e.g., calculated vs. observed m/z values, as in C₂₄H₂₂N₂ analysis ).
  • NMR : Characterize aromatic proton environments (e.g., indole H-3 and sulfonyl-adjacent protons).
  • Melting point analysis : Compare with reported values (e.g., 78–80°C for analogous 1-(phenylsulfonyl)-1H-indole derivatives ).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO) is advised, as sulfonylated indoles often require warming for dissolution . Stability tests should include:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • Light sensitivity assays : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular docking : Use the trichloromethyl-chromenone framework (analogous to CAS 56341-37-8) as a reference to predict binding affinities for targets like kinases or GPCRs .
  • QSAR studies : Correlate electronic effects of substituents (e.g., chloro, sulfonyl) with activity data from high-throughput screens .

Q. What strategies resolve contradictions in reported biological activity data for sulfonylated indoles?

  • Methodology :

  • Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies) .
  • Meta-analysis : Compare datasets from diverse sources (e.g., PubChem, DSSTox) to identify outliers or assay-specific biases .
  • Structural analogs : Test 6-fluoro or 5-amino derivatives to isolate the sulfonyl group’s role in activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to improve lattice formation. SHELXD/SHELXE pipelines are robust for phase refinement in low-symmetry space groups .
  • Twinned data : Employ SHELXL’s TWIN/BASF commands for high-resolution refinement .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymes like Flt3 or PDGFR?

  • Methodology :

  • Kinetic assays : Measure IC₅₀ values under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics of the sulfonyl moiety with active sites .

Methodological Considerations

Q. What safety protocols are critical when handling sulfonylated indoles?

  • Recommendations :

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., HBr from brominated intermediates) before disposal .

Q. How can researchers validate synthetic yields and purity for publication?

  • Protocol :

  • HPLC-MS : Achieve >95% purity thresholds with C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.